molecular formula C23H17FN2O3 B2920894 (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327171-00-5

(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2920894
CAS No.: 1327171-00-5
M. Wt: 388.398
InChI Key: UOOAUVXCYOJUOB-RWEWTDSWSA-N
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Description

(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic chromene derivative designed for advanced scientific research. Chromene and coumarin-based compounds are extensively investigated for their diverse biological activities, including potential as radiation countermeasures and anticancer agents. Recent studies on structurally similar N-phenyl-2H-chromene-3-carboxamides have identified promising candidates that can accelerate the recovery of peripheral blood cells and mitigate damage to organs like the small intestine and spleen in mouse models exposed to total body irradiation . The radioprotective mechanism is associated with the downregulation of pro-apoptotic proteins and the upregulation of anti-apoptotic proteins . Furthermore, related coumarin-3-carboxamide scaffolds are being explored in medicinal chemistry for targeting enzymes like monoamine oxidases (MAOs) and for their antiproliferative activities against various human cancer cell lines . This specific compound, with its unique 3-fluoro-4-methoxyphenyl imino substitution and Z-configuration, represents a valuable chemical tool for researchers in pharmacology and drug discovery to study structure-activity relationships, mechanism of action, and its potential in developing new therapies for radiation injury and oncological diseases. The product is provided for non-human research purposes and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c1-28-21-12-11-17(14-19(21)24)26-23-18(13-15-7-5-6-10-20(15)29-23)22(27)25-16-8-3-2-4-9-16/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOAUVXCYOJUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, a derivative of chromene, has garnered attention in recent years for its potential biological activities. This article synthesizes available research findings, including in vitro studies, molecular docking analyses, and case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H15FN2O3\text{C}_{17}\text{H}_{15}\text{F}\text{N}_{2}\text{O}_{3}

This structure features a chromene backbone with a phenyl group and a fluorinated methoxyphenyl substituent, which may enhance its lipophilicity and biological activity.

  • Enzyme Inhibition : Studies indicate that derivatives of chromene compounds often exhibit inhibitory effects on various enzymes. For instance, similar compounds have shown inhibition against cholinesterases and cyclooxygenases, which are critical targets in treating neurodegenerative diseases and inflammation .
  • Antioxidant Activity : The presence of electron-withdrawing groups, such as fluorine, is known to enhance the antioxidant properties of compounds. This is attributed to the increased stability of free radicals formed during oxidation processes .
  • Cytotoxic Effects : Preliminary studies have assessed the cytotoxicity of related chromene derivatives against cancer cell lines (e.g., MCF-7 breast cancer cells). These studies suggest that certain modifications to the chromene structure can enhance cytotoxic effects, potentially through apoptosis induction pathways .

In Vitro Studies

Activity IC50 Value (μM) Reference
AChE Inhibition10.4
BChE Inhibition5.4
COX-2 InhibitionModerate
LOX-15 InhibitionModerate
Antioxidant ActivitySignificant

Case Studies

  • Cholinesterase Inhibition : A study on related chromene derivatives demonstrated that modifications at specific positions on the phenyl ring significantly impacted their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for neuroprotective applications .
  • Cancer Cell Line Testing : Research involving MCF-7 cells showed that certain derivatives of chromenes could induce apoptosis at concentrations lower than those required for significant cytotoxicity in normal cells, suggesting a selective action against cancerous cells .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target enzymes. The docking results indicated:

  • Binding Affinity : The compound showed high binding affinity towards AChE and COX-2 due to favorable hydrogen bonding and hydrophobic interactions.
  • Key Residues : Important interactions were noted with amino acid residues within the active sites of these enzymes, which may explain the observed inhibitory activities .

Comparison with Similar Compounds

Substituent Variations on the Imino Group

The position and nature of substituents on the phenylimino group significantly influence electronic properties and bioactivity. Key analogs include:

Compound Name Substituents on Phenylimino Molecular Weight Key Features/Activities Reference
(2Z)-2-[(4-Fluorophenyl)imino]-N-acetyl derivative 4-Fluoro 354.3 g/mol Improved solubility due to acetyl group
(2Z)-2-[(4-Chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl) 4-Chloro, 2-fluoro 422.8 g/mol Enhanced lipophilicity; unstudied bioactivity
(2Z)-2-[(3-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl) 3-Chloro, 2-fluoro 430.3 g/mol Dual halogenation for potential kinase inhibition
Target Compound 3-Fluoro, 4-methoxy 404.4 g/mol* Balanced electronic effects for receptor binding

*Calculated based on molecular formula C23H18FN2O3.

Analysis :

  • Electron-Donating Groups (e.g., 4-methoxy) : The methoxy group in the target compound may enhance binding to polar residues in enzymes, similar to 8-methoxy derivatives showing antifungal activity .

Modifications on the Carboxamide Nitrogen

The N-aryl group in the carboxamide moiety impacts steric bulk and π-stacking:

Compound Name N-Substituent Molecular Weight Notable Properties Reference
N-(2-Methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino} 2-Methoxyphenyl 438.4 g/mol Trifluoromethyl enhances hydrophobicity
N-(Tetrahydrofuran-2-ylmethyl)-6-chloro derivative Tetrahydrofuranylmethyl 428.9 g/mol Increased solubility via heterocyclic group
N-(1,3-Thiazol-2-yl)-3-[(4-methoxyphenyl)imino] Thiazolyl 427.5 g/mol Heterocyclic group for targeted delivery
Target Compound Phenyl 404.4 g/mol Optimal balance of hydrophobicity and planar structure

Analysis :

  • N-Phenyl : The unsubstituted phenyl group in the target compound allows for minimal steric hindrance, favoring interactions with flat binding pockets, as seen in polyaromatic systems .
  • Heterocyclic Substituents (e.g., thiazolyl) : These may improve bioavailability but reduce thermal stability compared to the target compound .

Core Chromene Modifications

Derivatives with fused heterocycles or extended conjugation demonstrate varied bioactivity:

Compound Name Core Modification Molecular Weight Reported Activities Reference
2-Hydrazinyl-3-phenylchromeno[2,3-d]pyrimidin-4-one Pyrimidine-fused chromene 347.4 g/mol Antiproliferative activity
3-Chloro-4-(2-iminochromenyl)azetidin-2-one β-Lactam fused chromene 406.9 g/mol Antibacterial properties
Target Compound Unmodified chromene core 404.4 g/mol Presumed versatility in derivatization

Analysis :

  • Fused Heterocycles (e.g., pyrimidine, β-lactam) : These modifications enhance rigidity and specificity but may limit synthetic accessibility compared to the simpler chromene core of the target compound .

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